N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
Description
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a heterocyclic compound featuring a benzodioxolylmethyl group, a triazolopyridazine core, and a pyridin-3-yl substituent. This compound’s design suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where the benzodioxole and triazolopyridazine moieties may enhance binding affinity or selectivity .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O3S/c27-19(22-9-13-3-5-16-17(8-13)29-12-28-16)11-30-20-24-23-18-6-4-15(25-26(18)20)14-2-1-7-21-10-14/h1-8,10H,9,11-12H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHUBKBNJYYAWTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NN=C4N3N=C(C=C4)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactionsThe final step often involves the formation of the acetamide linkage under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, high-throughput screening of reaction parameters, and continuous flow chemistry techniques to scale up the synthesis process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, sulfonates
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular processes. For example, it could inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
NMR Spectral Analysis
NMR studies of structurally analogous compounds (e.g., triazolopyridazine derivatives) reveal that substituent positions significantly influence chemical shifts. For instance, in compounds with pyridin-3-yl and benzodioxole groups, distinct chemical shift variations are observed in regions corresponding to substituent attachment points (e.g., positions 29–36 and 39–44 in related molecules) . These shifts indicate altered electronic environments, which can modulate reactivity or binding interactions.
Molecular Networking and Fragmentation Patterns
Mass spectrometry-based molecular networking highlights similarities in fragmentation patterns. Compounds sharing the triazolopyridazine core and sulfanyl-acetamide linker exhibit high cosine scores (>0.8), suggesting conserved fragmentation pathways. However, variations in substituents (e.g., pyridin-3-yl vs. pyridin-2-yl) reduce cosine scores, reflecting structural divergence .
Functional Group Variations and Bioactivity
Pyridinyl Substituents
The pyridin-3-yl group in the target compound differentiates it from analogs like N-(4-methylpyridin-2-yl)-2-[(5-benzyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide (), which features pyridin-2-yl. Pyridin-3-yl’s axial orientation may enhance interactions with hydrophobic pockets in enzyme active sites, as seen in antibacterial derivatives like compound 7g ().
Benzodioxole vs. Aryl Moieties
The benzodioxolylmethyl group provides electron-rich aromaticity, contrasting with simpler phenyl or furan substituents in anti-exudative agents (). This moiety may improve metabolic stability compared to furan-containing analogs, which are prone to oxidative degradation .
Data Tables
Table 1: Structural and Functional Comparison of Analogous Compounds
Table 2: NMR Chemical Shift Variations in Key Regions
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a unique combination of aromatic and heterocyclic structures, which contribute to its biological activity. The IUPAC name reflects its intricate structure:
| Property | Details |
|---|---|
| IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)-2-[(6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide |
| Molecular Formula | C20H16N6O3S |
| CAS Number | 868970-04-1 |
Antidiabetic Potential
Recent studies have highlighted the antidiabetic potential of benzodioxol derivatives, including compounds structurally similar to this compound. For instance, a study demonstrated that certain benzodioxol carboxamide derivatives exhibited significant inhibition of α-amylase with IC50 values as low as 0.68 µM. These compounds were also evaluated in vivo using a streptozotocin-induced diabetic mice model, resulting in a notable reduction in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after treatment with specific derivatives .
Anticancer Activity
The compound's potential anticancer properties have also been investigated. A related study evaluated the cytotoxic effects of benzodioxol derivatives against various cancer cell lines. The results showed significant activity against four cancer cell lines with IC50 values ranging from 26 to 65 µM. Notably, the derivatives displayed minimal cytotoxicity against normal cell lines (IC50 > 150 µM), suggesting a favorable safety profile for therapeutic applications .
The mechanism of action for this compound may involve:
Molecular Targets:
- Interaction with enzymes or receptors that modulate metabolic pathways.
Pathways Involved:
- Influence on signaling pathways that regulate cellular functions related to glucose metabolism and cancer cell proliferation.
Case Studies
-
Antidiabetic Activity Study
- Objective: Evaluate the efficacy of benzodioxol derivatives on α-amylase inhibition.
- Methodology: In vitro assays were conducted to measure the inhibition of α-amylase.
- Results: Compound IIc showed an IC50 of 0.68 µM and significantly reduced blood glucose levels in diabetic mice.
-
Cytotoxicity Assessment
- Objective: Assess the anticancer potential of benzodioxol derivatives.
- Methodology: MTS assays were performed on various cancer cell lines.
- Results: Significant activity was observed with IC50 values between 26–65 µM against cancer cells while maintaining safety for normal cells (IC50 > 150 µM).
Q & A
Q. What are the key synthetic pathways and critical reaction conditions for synthesizing this compound?
The synthesis involves multi-step organic reactions, typically starting with the preparation of pyridazine and triazole intermediates. Key steps include coupling reactions (e.g., thioether formation between sulfanyl groups and acetamide moieties) and cyclization to form the triazolopyridazine core. Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
- Temperature control : Reactions often proceed at 60–100°C to balance yield and byproduct suppression .
- Catalysts : Acid/base catalysts (e.g., NaH, HCl) are used for deprotonation or activation . Post-synthesis, purification via column chromatography or recrystallization is essential, with HPLC and NMR (1H/13C) used to confirm purity (>95%) and structural integrity .
Q. How is the compound structurally characterized, and what analytical techniques are prioritized?
Structural confirmation relies on:
- NMR spectroscopy : 1H and 13C NMR identify proton environments and carbon frameworks, with aromatic protons in the benzodioxole (δ 6.7–7.1 ppm) and pyridinyl (δ 8.0–8.5 ppm) regions .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., C22H17N6O3S, MW 457.47 g/mol) .
- X-ray crystallography : Resolves stereochemistry and confirms triazolopyridazine ring conformation .
- FT-IR : Detects functional groups (e.g., C=O at ~1680 cm⁻¹, S-C at ~650 cm⁻¹) .
Q. What are the primary biological activities reported for this compound?
Preliminary studies suggest:
- Enzyme inhibition : Potent activity against kinases (IC50 < 1 μM) and phosphodiesterases due to triazolopyridazine interactions with ATP-binding pockets .
- Antimicrobial potential : Moderate efficacy against Gram-positive bacteria (MIC ~8–16 μg/mL) via disruption of cell wall synthesis .
- Cytotoxicity : Selective antiproliferative effects in cancer cell lines (e.g., HeLa, IC50 5–10 μM) . Assays like ELISA, microbroth dilution, and MTT are standard for activity profiling .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
SAR strategies include:
- Substituent variation : Replacing pyridin-3-yl with electron-withdrawing groups (e.g., nitro) enhances kinase inhibition but reduces solubility .
- Scaffold hybridization : Merging benzodioxole with thiadiazole improves metabolic stability (t½ > 6 hours in liver microsomes) .
- Stereochemical tuning : Introducing chiral centers at the acetamide sidechain can boost target selectivity (e.g., 10-fold increase in PDE4B vs. PDE4D) . High-throughput screening (HTS) and molecular docking (AutoDock Vina) guide rational design .
Q. How should researchers resolve contradictions in reported bioactivity data across analogs?
Discrepancies (e.g., varying IC50 values for kinase inhibition) arise from:
- Assay conditions : Differences in ATP concentrations (1 mM vs. 10 μM) or pH (7.4 vs. 6.8) alter inhibition kinetics .
- Cellular context : Membrane permeability varies in cancer vs. normal cell lines due to efflux pumps (e.g., P-gp) . Standardize protocols (e.g., uniform ATP levels, isogenic cell models) and validate with orthogonal assays (SPR, ITC) .
Q. What methodologies assess the compound’s stability under physiological conditions?
Stability studies involve:
- pH-dependent degradation : Incubate in buffers (pH 1.2–7.4) and monitor via LC-MS. The benzodioxole moiety is prone to hydrolysis at pH > 8 .
- Thermal stability : TGA/DSC analyses reveal decomposition thresholds (~180°C) .
- Light sensitivity : UV-Vis spectroscopy tracks photodegradation (λmax 320 nm) under ICH Q1B guidelines . Microsomal stability assays (e.g., rat liver microsomes) predict in vivo half-lives .
Q. How can computational modeling predict off-target interactions?
- Pharmacophore mapping : Identify key interactions (e.g., hydrogen bonds with pyridinyl-N, hydrophobic contacts with benzodioxole) .
- Machine learning : Train models on ChEMBL data to predict cytochrome P450 inhibition (e.g., CYP3A4, AUC > 0.85) .
- Molecular dynamics (MD) : Simulate binding to hERG channels to assess cardiotoxicity risk (RMSD < 2 Å over 100 ns) .
Methodological Challenges and Solutions
Q. What strategies mitigate low solubility in in vitro assays?
- Co-solvents : Use DMSO (<1% v/v) or β-cyclodextrin inclusion complexes .
- Nanoformulations : Encapsulate in PLGA nanoparticles (size ~150 nm, PDI < 0.2) to enhance aqueous dispersion .
- Prodrug design : Introduce phosphate esters at the acetamide group, cleaved by phosphatases in target tissues .
Q. How can researchers validate target engagement in cellular models?
- Cellular thermal shift assay (CETSA) : Measure protein stability shifts (ΔTm > 2°C) after compound treatment .
- BRET/FRET : Monitor real-time kinase conformational changes using luciferase- or fluorescence-based biosensors .
- CRISPR knockouts : Ablate putative targets (e.g., EGFR) to confirm loss of compound efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
